

# A Comparative Analysis of Clovoxamine and Fluvoxamine in EEG Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Clovoxamine

Cat. No.: B1669253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **clovoxamine** and fluvoxamine, focusing on their effects as observed in electroencephalogram (EEG) studies. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes quantitative data, details experimental protocols, and visualizes signaling pathways to facilitate a comprehensive understanding of the two compounds.

## Pharmacodynamic Profile

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI), meaning it primarily blocks the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the synaptic cleft.<sup>[1]</sup> It has very weak effects on norepinephrine and dopamine reuptake.<sup>[1]</sup> In contrast, **clovoxamine** is described as a serotonin and norepinephrine reuptake inhibitor, suggesting a dual mechanism of action.<sup>[2]</sup>

## Signaling Pathways

The distinct mechanisms of action of fluvoxamine and **clovoxamine** are depicted in the following signaling pathway diagrams.

[Click to download full resolution via product page](#)

Fluvoxamine's primary mechanism of action.

[Click to download full resolution via product page](#)

Clovoxamine's dual mechanism of action.

## Quantitative EEG and Psychometric Findings

A key double-blind, placebo-controlled study in ten healthy volunteers provides a direct comparison of the central nervous system effects of **clovoxamine** and fluvoxamine.<sup>[2]</sup> The study also included imipramine as a reference drug. The quantitative EEG and psychometric findings are summarized below.

## EEG Results

The study utilized digital computer period analysis of EEG recordings to assess the effects of the compounds.

| Drug/Dosage                     | Key EEG Changes                                                                                                             | Interpretation                                                                                                                                |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Clovoxamine (50mg, 75mg, 125mg) | Minor changes, characterized by an increase in fast beta-activities. <sup>[2]</sup>                                         | Suggests slight activating qualities. <sup>[2]</sup>                                                                                          |
| Fluvoxamine (75mg)              | Marked CNS changes with a concomitant increase of slow and fast activities and a decrease in alpha-activity. <sup>[2]</sup> | Typical thymoleptic profile, with less augmentation of slow activity than imipramine, indicating fewer sedative properties. <sup>[2][3]</sup> |
| Imipramine (75mg)               | Marked CNS changes with an increase of slow and fast activities and a decrease of alpha-activity. <sup>[2]</sup>            | Thymoleptic profile with sedative qualities. <sup>[2][3]</sup>                                                                                |
| Placebo                         | No significant changes.                                                                                                     | Baseline                                                                                                                                      |

## Psychometric Test Results

A battery of psychometric tests was administered to evaluate the cognitive and mood effects of the drugs.

| Drug/Dosage              | Psychometric Effects                                                                                                            |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Clovoxamine (50mg, 75mg) | Increase in attention, attention variability, and concentration.[2] Improvement in mood and affectivity compared to placebo.[2] |
| Clovoxamine (125mg)      | Increase in reaction time, deterioration of mood and affect, and psychomotor activity.[2]                                       |
| Fluvoxamine (75mg)       | Increase in attention, attention variability, and concentration.[2] Improvement in mood and affectivity compared to placebo.[2] |
| Imipramine (75mg)        | Increase in reaction time, deterioration of mood and affect, and psychomotor activity.[2]                                       |
| Placebo                  | Baseline performance.                                                                                                           |

## Side Effects

The reported side effects provided insights into the tolerability of the compounds.

| Drug/Dosage             | Reported Side Effects                                                            |
|-------------------------|----------------------------------------------------------------------------------|
| Clovoxamine (all doses) | Minimal side effects; notably, euphoria was reported in 3 out of 10 subjects.[2] |
| Fluvoxamine (75mg)      | Tiredness was seen in 5 out of 10 subjects.[2]                                   |
| Imipramine (75mg)       | Tiredness was seen in 8 out of 10 subjects.[2]                                   |
| Placebo                 | No significant side effects reported.                                            |

## Experimental Protocols

The following is a detailed methodology for the key comparative study cited.

## Study Design

The study was a double-blind, placebo-controlled, randomized crossover trial involving ten healthy male volunteers aged 20-29 years.[2] Each subject received single oral doses of 50

mg, 75 mg, and 125 mg of **clovoxamine**, 75 mg of fluvoxamine, 75 mg of imipramine, and a placebo.[2] The treatments were administered in a randomized order with a washout period of one week between each session.[2]

## EEG Recording and Analysis

- Recording: EEG data was recorded at 0, 2, 4, 6, and 8 hours post-administration.[2]
- Analysis: Digital computer period analysis was used to quantify the EEG changes.[2] This method involves analyzing the time intervals between baseline crossings of the EEG signal to determine the amount of activity in different frequency bands.

## Psychometric Assessments

A battery of psychometric tests was administered at the same time points as the EEG recordings. These tests evaluated attention, concentration, psychomotor activity, mood, and affectivity.[2]

## Pharmacokinetic Analysis

Blood samples were collected at 0, 2, 4, 6, and 8 hours to determine the plasma concentrations of the administered drugs.[2]

## Experimental Workflow

The workflow of the comparative study is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Workflow of the comparative EEG study.

## Conclusion

The available EEG data suggests that **clovoxamine** and fluvoxamine have distinct effects on the central nervous system. **Clovoxamine** exhibits slight activating properties with minimal side effects at lower doses, while higher doses lead to a deterioration in psychomotor performance. Fluvoxamine shows a typical antidepressant EEG profile with fewer sedative effects than the tricyclic antidepressant imipramine. The choice between these compounds in a research or clinical setting would depend on the desired pharmacodynamic profile and the importance of activating versus sedative properties. Further research into the specific receptor binding affinities of **clovoxamine** would provide a more complete understanding of its mechanism of action and allow for a more nuanced comparison with fluvoxamine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. Clovoxamine and fluvoxamine-2 biogenic amine re-uptake inhibiting antidepressants: quantitative EEG, psychometric and pharmacokinetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaco-EEG profiles of antidepressants. Pharmacodynamic studies with fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Clovoxamine and Fluvoxamine in EEG Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669253#clovoxamine-compared-to-fluvoxamine-in-eeeg-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)